Magnesium sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Battery Technology:

- Magnesium-sulfur batteries: MgS is being explored as a cathode material in next-generation magnesium-sulfur batteries. These batteries hold promise for high energy density and improved safety compared to conventional lithium-ion batteries. Research suggests that MgS can undergo reversible conversion reactions during charge and discharge cycles, making it a potentially viable cathode material [].

Optoelectronics:

- Light-emitting devices (LEDs): Doping MgS with other elements can modify its optical properties, allowing for the emission of light in different colors. This makes MgS a potential candidate for developing LEDs with specific wavelengths useful in various applications [].

Astrophysics:

- Stellar dust analysis: The presence of MgS has been identified in the dust surrounding evolved stars. Studying the abundance and characteristics of MgS in these environments can provide insights into the formation and evolution of stars [].

Material Science:

- Transparent conductors: MgS can be doped to exhibit high electrical conductivity while remaining transparent. This combination of properties makes it a potential candidate for applications in transparent electrodes for solar cells and other optoelectronic devices [].

Catalysis:

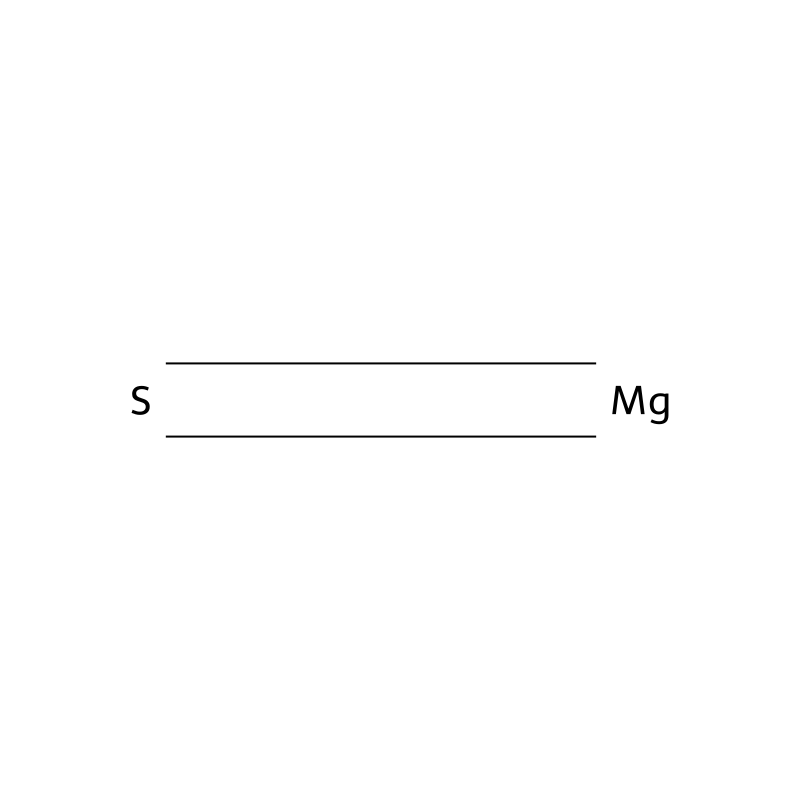

Magnesium sulfide, with the chemical formula MgS, is an inorganic compound consisting of magnesium and sulfur. It typically appears as a white crystalline solid but can also be found in a brown, non-crystalline form due to impurities. Magnesium sulfide is characterized by its ionic structure, where magnesium acts as a cation (Mg) and sulfur as an anion (S). This compound crystallizes in the rock salt structure and has a high melting point exceeding 2000 °C, indicating its thermal stability .

- Hydrolysis: When exposed to water, magnesium sulfide decomposes to produce magnesium hydroxide and hydrogen sulfide gas:

- Acid Reactions: It reacts with various acids. For instance, with hydrochloric acid, it forms magnesium chloride and hydrogen sulfide:Similarly, it reacts with nitric acid to yield magnesium nitrate and hydrogen sulfide:

- Combustion: Magnesium sulfide can react with oxygen to form magnesium sulfate:

These reactions highlight the compound's reactivity and its potential applications in various chemical processes.

Magnesium sulfide can be synthesized through several methods:

- Direct Reaction: The most common method involves the direct reaction of magnesium metal with sulfur at elevated temperatures:

- Hydrogen Sulfide Method: Another method involves reacting hydrogen sulfide gas with magnesium:

- Steelmaking Process: In the basic oxygen steelmaking process, magnesium powder is injected into molten iron to remove sulfur impurities, forming magnesium sulfide as a byproduct .

Magnesium sulfide has several notable applications:

- Steelmaking: It is used in the basic oxygen steelmaking process for desulfurization of iron.

- Semiconductors: Due to its wide band-gap properties, magnesium sulfide is utilized in optoelectronic devices as a blue-green emitter and photodetector for ultraviolet light.

- Chemical Reagent: It serves as a reagent in various chemical syntheses .

Research on interaction studies involving magnesium sulfide often focuses on its reactivity with moisture and acids. The evolution of hydrogen sulfide gas during these interactions poses significant safety concerns. Studies have shown that exposure to moisture can lead to hazardous conditions due to the release of toxic gases . Additionally, investigations into its semiconductor properties have explored how it interacts with light at different wavelengths for potential applications in photonics.

Magnesium sulfide shares similarities with other ionic sulfides such as sodium sulfide (Na₂S), calcium sulfide (CaS), and barium sulfide (BaS). Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Melting Point (°C) | Solubility in Water | Unique Properties |

|---|---|---|---|---|

| Magnesium Sulfide | MgS | >2000 | Decomposes | Wide band-gap semiconductor |

| Sodium Sulfide | Na₂S | 840 | Soluble | Used in paper manufacturing |

| Calcium Sulfide | CaS | 1000 | Soluble | Used in phosphor applications |

| Barium Sulfide | BaS | 850 | Soluble | Employed in various chemical syntheses |

Magnesium sulfide's unique properties as a semiconductor set it apart from these other compounds, making it particularly valuable in electronic applications .

The rock salt structure (space group $$ Fm\overline{3}m $$) remains the most stable polymorph of MgS under ambient conditions. This cubic arrangement features alternating Mg²⁺ and S²⁻ ions in a face-centered cubic lattice, characterized by a coordination number of 6 for both ions [1]. The stability of this structure is attributed to the optimal ionic radius ratio ($$ r{Mg} : rS = 0.72 : 1.84 $$) and the Coulombic interactions between Mg²⁺ and S²⁻ ions [1].

Key structural features include:

- Lattice parameters: While exact values are not reported in available literature, analogous sulfides with rock salt structures typically exhibit lattice constants between 5.0–6.0 Å.

- Electronic properties: The wide bandgap (~3–4 eV) enables applications in ultraviolet photodetection and blue-green emission [1].

Zinc Blende and Wurtzite Structures via Molecular Beam Epitaxy

MgS adopts zinc blende ($$ F\overline{4}3m $$) and wurtzite ($$ P6_3mc $$) structures when synthesized via molecular beam epitaxy (MBE) [1]. These metastable phases are stabilized by kinetic control during deposition, rather than thermodynamic favorability.

Zinc Blende Structure

- Cubic symmetry: Tetrahedral coordination of Mg²⁺ and S²⁻ ions.

- Synthesis: Achieved under ultra-high vacuum conditions with precise control of Mg and S flux ratios.

Wurtzite Structure

- Hexagonal symmetry: Trigonal pyramidal coordination in a layered arrangement.

- Applications: Potential use in optoelectronic devices due to its unique band structure [1].

Pressure-Induced Phase Transformations

External pressure induces significant structural rearrangements in MgS, though experimental data remains limited. Insights are drawn from analogous compounds and theoretical models.

Rock Salt to CsCl-Type Structural Transformation

While no direct evidence exists for MgS adopting a CsCl-type structure ($$ Pm\overline{3}m $$) under pressure, similar intermetallic compounds (e.g., MgCu) demonstrate this transition at ~6 GPa [3]. For sulfides, such transitions typically involve:

- Coordination changes: Octahedral-to-cubic coordination shifts.

- Energetic considerations: Enthalpy of formation ($$ \Delta H_f $$) becomes increasingly negative with pressure [3].

Intermediate Phases with P4/nmm and P21/m Symmetries

No experimental or computational studies explicitly report these symmetries for MgS. However, analogous sulfides exhibit complex polymorphs under pressure, suggesting potential pathways for MgS:

- P4/nmm: Tetragonal symmetry with alternating Mg²⁺ and S²⁻ layers.

- P21/m: Monoclinic symmetry with distorted coordination environments.

Rhombohedral Intermediate Phases in Zinc-Blende to Rock Salt Transformation

Computational studies on analogous systems predict intermediate rhombohedral phases (space group $$ R\overline{3}m $$) during structural transitions. For MgS, this might involve:

- Lattice distortions: Shearing of zinc blende layers to accommodate increased pressure.

- Coordination changes: Transition from tetrahedral to octahedral coordination during phase conversion.

Ab Initio Molecular Dynamics Simulation of Phase Transitions

While no direct simulations for MgS are reported, methodological frameworks from related systems (e.g., MgB₂ [2]) provide insights:

- Thermodynamic modeling: CALPHAD (Calculation of Phase Diagrams) methods assess phase stability across pressure-temperature spaces.

- Kinetic barriers: Molecular dynamics simulations reveal transition pathways and activation energies.

For MgS, future studies should focus on:

- Pressure-composition diagrams: Defining stability regions for rock salt, zinc blende, and wurtzite phases.

- Electronic structure analysis: Bandgap evolution under pressure for optoelectronic applications.

Summary of Structural Data

| Structure | Space Group | Coordination | Synthesis Method | Stability |

|---|---|---|---|---|

| Rock Salt | $$ Fm\overline{3}m $$ | Octahedral | Ambient conditions | Thermodynamically stable |

| Zinc Blende | $$ F\overline{4}3m $$ | Tetrahedral | MBE under ultra-high vacuum | Metastable |

| Wurtzite | $$ P6_3mc $$ | Tetrahedral | MBE with specific flux ratios | Metastable |

| Hypothetical CsCl | $$ Pm\overline{3}m $$ | Cubic | High-pressure synthesis | Theoretical |

Chemical precipitation represents one of the most widely employed approaches for magnesium sulfide synthesis, offering controllable reaction conditions and the ability to produce materials with tailored characteristics. This methodology involves the controlled reaction between magnesium-containing precursors and sulfide sources in solution.

Metastable Precursor Reactions

The synthesis of magnesium sulfide through metastable precursor reactions has demonstrated significant potential for producing nanocrystalline materials with controlled morphology [1] [2]. Metastable precursor reactions involve the use of intermediate compounds that possess higher reactivity than their stable counterparts, thereby facilitating the formation of desired products under milder conditions.

Research has demonstrated that metastable precursor reactions can be employed to synthesize magnesium sulfide nanoparticles using magnesium acetate and sodium sulfide as starting materials [2]. The reaction mechanism involves the initial formation of a metastable intermediate complex, which subsequently decomposes to yield magnesium sulfide. This approach offers several advantages over direct precipitation methods, including enhanced control over particle size distribution and improved product homogeneity.

The formation of metastable phases follows the Ostwald step rule, which states that initial precipitation typically produces structurally simple phases that are easily assembled from solution precursors [3]. In magnesium sulfide synthesis, this principle manifests as the preferential formation of amorphous or poorly crystalline intermediates that gradually transform into the desired crystalline product. The structural similarity between precursor and product phases serves as a kinetic factor that favors the crystallization process [3].

Metastable precursor reactions have been shown to produce magnesium sulfide with enhanced surface area and reactivity compared to conventional synthesis methods [1]. The use of metastable precursors enables the control of nucleation and growth processes, resulting in products with specific morphological characteristics that can be tailored for particular applications.

Concentration Effects on Product Characteristics

The concentration of reactants in chemical precipitation methods exerts a profound influence on the characteristics of the resulting magnesium sulfide products. Systematic studies have revealed that both the concentration of magnesium-containing precursors and sulfide sources significantly affect particle size, yield, and morphological properties [2] [4].

| Mg Acetate Concentration (M) | Na₂S Concentration (M) | Yield without heating (g) | Yield with heating (g) | Particle Size (nm) |

|---|---|---|---|---|

| 0.085 | 0.1 | 1.03 | 2.06 | 20-30 |

| 0.100 | 0.3 | 2.49 | 4.13 | 15-25 |

| 0.120 | 0.5 | 4.22 | 5.06 | 10-20 |

| 0.140 | 0.7 | 5.14 | 6.63 | Not specified |

The data demonstrates a clear correlation between precursor concentration and product yield, with higher concentrations generally leading to increased yields [2]. Concentration effects on particle size follow an inverse relationship, where increased sulfide concentrations result in smaller particle sizes due to enhanced nucleation rates [5]. This phenomenon occurs because higher concentrations promote rapid nucleation, creating numerous crystal growth sites that compete for available reactants, ultimately yielding smaller particles.

The mechanism underlying concentration-dependent particle size control relates to the balance between nucleation and growth processes. At lower concentrations, fewer nucleation sites are formed, allowing for greater growth of individual particles. Conversely, higher concentrations favor nucleation over growth, resulting in a larger number of smaller particles [4].

Solution chemistry effects extend beyond simple concentration considerations to include the influence of pH, temperature, and the presence of complexing agents. The amount of reactive sulfide species available in solution, primarily controlled by pH, determines the nature and surface characteristics of the precipitated particles [4]. Operating at pH values below 6 has been shown to reduce the magnitude of negative surface charge and improve settling characteristics of metal sulfide precipitates [4].

Direct Synthesis from Elements

Direct synthesis from elemental magnesium and sulfur represents the most straightforward approach for magnesium sulfide production, offering high purity products and excellent stoichiometric control. This methodology involves the direct reaction between magnesium metal and sulfur at elevated temperatures.

The fundamental reaction follows the equation:

Mg + S → MgS

This exothermic reaction typically requires temperatures in the range of 600-800°C under inert atmosphere conditions [6] [7]. The reaction proceeds through a heterogeneous mechanism, where the solid magnesium metal reacts with sulfur vapor or molten sulfur to form the solid magnesium sulfide product.

Direct elemental synthesis offers several advantages including high product purity, excellent stoichiometric control, and the ability to produce bulk quantities of material [6]. The method is particularly suitable for applications requiring high-purity magnesium sulfide, such as semiconductor applications or research purposes where impurities from chemical precursors must be minimized.

The reaction conditions significantly influence the product characteristics. Temperature control is critical, as insufficient heating results in incomplete conversion, while excessive temperatures can lead to product decomposition or the formation of unwanted phases. The use of inert atmospheres, typically argon or nitrogen, prevents oxidation of the magnesium metal and ensures product purity [6].

Product characterization typically reveals the formation of cubic magnesium sulfide with the rock salt structure as the primary phase [7]. The lattice parameter of the cubic phase is approximately 5.201 Å, consistent with literature values for stoichiometric magnesium sulfide [8]. Energy-dispersive X-ray spectroscopy confirms the formation of magnesium sulfide with atomic ratios of Mg:S = 1.0:1.0, demonstrating excellent stoichiometric control [8].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid production of magnesium sulfide, offering significant advantages in terms of reaction time, energy efficiency, and product quality. This methodology exploits the selective heating of materials through microwave irradiation to achieve rapid chemical transformations.

Graphite as Pro-Heating Medium

The use of graphite as a pro-heating medium in microwave-assisted synthesis represents a significant advancement in magnesium sulfide production, enabling dramatic reductions in reaction time while maintaining high product quality [8] [9]. This approach exploits the excellent microwave absorption properties of graphite to create localized heating zones that facilitate rapid chemical reactions.

| Method | Heating Time | MgS Formation | Yield (%) | Crystal Structure | Atomic Ratio (Mg:S) |

|---|---|---|---|---|---|

| Direct microwave | 5+5+8+10 min and 12+12+35+45 min | Not identified | 0 | Not determined | Not determined |

| Graphite pro-heating medium | 1 min | Identified | >98 | Cubic, a₀ = 5.201 ± 0.001 Å | 1.0:1.0 |

The mechanism of graphite-enhanced microwave synthesis involves the selective absorption of microwave energy by graphite, which acts as a susceptor material. The graphite rapidly heats under microwave irradiation, creating high-temperature zones that promote the reaction between magnesium and sulfur. This localized heating effect enables the achievement of reaction temperatures sufficient for magnesium sulfide formation while minimizing energy consumption [8].

Research has demonstrated that the incorporation of graphite as a pro-heating medium reduces the required reaction time from over 100 minutes to just 1 minute, while simultaneously achieving yields exceeding 98% [8]. This dramatic improvement in reaction efficiency is attributed to the ability of graphite to create the necessary thermal conditions for rapid chemical transformation.

The effect of different molar ratios of graphite to magnesium on reaction rate has been investigated, revealing that optimal ratios exist for maximum efficiency [8]. The graphite functions not only as a heating medium but also as a catalyst for the reaction, facilitating the formation of magnesium sulfide through enhanced mass transfer and reaction kinetics.

X-ray diffraction analysis of products synthesized using graphite pro-heating medium confirms the formation of cubic magnesium sulfide polycrystallites with lattice parameter a₀ = 5.201 ± 0.001 Å [8]. Energy-dispersive X-ray spectroscopy and electron probe microanalysis provide confirmation of stoichiometric magnesium sulfide formation with atomic ratios of Mg:S = 1.0:1.0 [8].

Molecular Beam Epitaxy for Controlled Structure Formation

Molecular beam epitaxy represents the most sophisticated approach for magnesium sulfide synthesis, enabling precise control over crystal structure, orientation, and layer thickness. This ultra-high vacuum technique allows for the growth of high-quality epitaxial films with controlled polymorphic structures.

MBE synthesis of magnesium sulfide enables the formation of metastable polymorphic structures that are not accessible through conventional synthesis methods. While magnesium sulfide naturally crystallizes in the rock salt structure, MBE growth on appropriate substrates can stabilize the zinc blende and wurtzite structures [10] [11] [12].

The growth of zinc blende magnesium sulfide by MBE has been successfully demonstrated on various substrates including gallium arsenide, gallium phosphide, and indium phosphide [12] [13]. The metastable zinc blende structure is stabilized through epitaxial relationships with the substrate, overcoming the thermodynamic preference for the rock salt structure.

Research has shown that MBE growth conditions significantly influence the resulting crystal structure and properties of magnesium sulfide films [12]. Growth temperature, beam flux ratios, and substrate preparation all play critical roles in determining the final product characteristics. The ability to precisely control these parameters enables the tailoring of magnesium sulfide properties for specific applications.

The controlled formation of different polymorphic structures through MBE represents a significant advancement in magnesium sulfide synthesis, as it enables access to structures with different electronic and optical properties [11]. The zinc blende structure exhibits different band gap characteristics compared to the rock salt structure, expanding the potential applications of magnesium sulfide in optoelectronic devices.

Substrate selection plays a crucial role in MBE synthesis, as the lattice matching between substrate and film determines the quality and structure of the deposited material. GaAs substrates have been particularly successful for zinc blende MgS growth due to favorable lattice matching conditions [13]. The epitaxial relationship between substrate and film enables the formation of high-quality single-crystal films with controlled orientation.

Nanoparticle Synthesis Routes

The synthesis of magnesium sulfide nanoparticles has attracted significant attention due to their unique properties and potential applications in various fields. Nanoparticle synthesis routes offer the ability to control particle size, morphology, and surface characteristics through careful manipulation of synthesis parameters.

Nanoparticle synthesis of magnesium sulfide can be achieved through various approaches including chemical precipitation, sol-gel methods, and green synthesis techniques. Each approach offers distinct advantages in terms of particle size control, morphological characteristics, and environmental compatibility.

Chemical precipitation methods for nanoparticle synthesis typically involve the controlled reaction between magnesium salts and sulfide sources in solution. The key to successful nanoparticle synthesis lies in controlling nucleation and growth processes to prevent excessive particle growth or agglomeration [2].

Green synthesis approaches using plant extracts have emerged as environmentally friendly alternatives for magnesium sulfide nanoparticle production [14]. These methods exploit the reducing and capping properties of natural compounds to control nanoparticle formation and prevent agglomeration. The use of plant extracts such as Hordeum vulgare has been successfully demonstrated for magnesium sulfide nanoparticle synthesis [15].

Pulsed Laser Ablation for MgS@CuS Nanocomposites

Pulsed laser ablation represents an advanced technique for the synthesis of magnesium sulfide nanocomposites, particularly MgS@CuS core-shell structures [16]. This method employs high-intensity laser pulses to ablate target materials in liquid environments, generating nanoparticles through rapid cooling and condensation processes.

The pulsed laser ablation process for MgS@CuS nanocomposite synthesis involves the ablation of composite targets containing both magnesium sulfide and copper sulfide components [16]. The laser-induced plasma creates conditions for rapid material ejection and subsequent nanoparticle formation in the surrounding liquid medium.

Laser parameters significantly influence the characteristics of the resulting nanocomposites, including particle size distribution, morphology, and composition. Typical parameters include laser wavelength, pulse duration, repetition rate, and energy density. Optimization of these parameters enables the control of nanocomposite properties for specific applications.

The mechanism of nanocomposite formation involves the simultaneous ablation of both magnesium sulfide and copper sulfide components, followed by rapid quenching in the liquid medium. This process can result in the formation of core-shell structures where one component forms the core and the other forms the shell, or in the formation of mixed-phase nanoparticles [16].

Characterization of MgS@CuS nanocomposites reveals unique properties that combine the characteristics of both components. The resulting materials exhibit enhanced photocatalytic activity compared to individual components, making them attractive for environmental applications [16]. The core-shell structure provides protection for the inner component while exposing the outer component to the reaction environment.

GHS Hazard Statements

H252 (90.48%): Self-heating in large quantities;

may catch fire [Warning Self-heating substances and mixtures];

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard